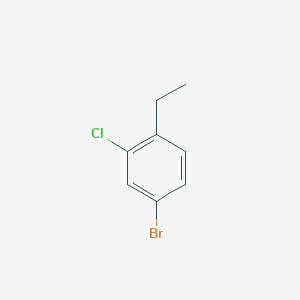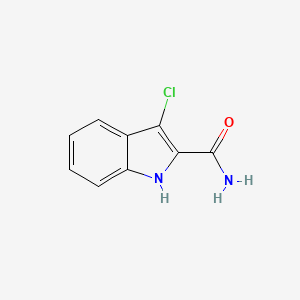
4-Bromo-2-chloro-1-ethylbenzene
Descripción general
Descripción
4-Bromo-2-chloro-1-ethylbenzene is an organic compound with the chemical formula C8H8BrCl. It is a colorless liquid that is commonly used in scientific research for its unique properties. This compound is synthesized using various methods and has numerous applications in the field of science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-1-ethylbenzene is not well understood. However, it is believed to act as an electrophile due to the presence of the halogen atoms. It can undergo various reactions such as nucleophilic substitution, Friedel-Crafts alkylation, and addition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Bromo-2-chloro-1-ethylbenzene. However, studies have shown that it can cause skin irritation and respiratory problems upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Bromo-2-chloro-1-ethylbenzene in lab experiments is its unique reactivity. It can undergo various reactions, making it a versatile compound for organic synthesis. However, its toxicity and limited solubility in water are major limitations for its usage.
Direcciones Futuras
There are numerous future directions for the use of 4-Bromo-2-chloro-1-ethylbenzene in scientific research. One of the most promising directions is the development of new drugs using this compound as a building block. It can also be used in the development of new materials with unique properties. Further studies are needed to understand its mechanism of action and to determine its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-1-ethylbenzene is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the development of new drugs, agrochemicals, and materials science. This compound is also used in the field of organic chemistry to study the reactivity of various functional groups.
Propiedades
IUPAC Name |
4-bromo-2-chloro-1-ethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDBIISNAGHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-ethylbenzene | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7574431.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)

![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)

![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)